molecular formula C15H17NO5 B8528075 Diethyl 2-(indol-4-yloxy)malonate CAS No. 868947-76-6

Diethyl 2-(indol-4-yloxy)malonate

Cat. No.: B8528075
CAS No.: 868947-76-6
M. Wt: 291.30 g/mol
InChI Key: DXCNQXWUOLNHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(indol-4-yloxy)malonate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

868947-76-6

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

diethyl 2-(1H-indol-4-yloxy)propanedioate

InChI

InChI=1S/C15H17NO5/c1-3-19-14(17)13(15(18)20-4-2)21-12-7-5-6-11-10(12)8-9-16-11/h5-9,13,16H,3-4H2,1-2H3

InChI Key

DXCNQXWUOLNHNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=CC2=C1C=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxyindole (266 mg, 2 mmol) in acetone (20 mL) was cooled to 0° C. under nitrogen and anhydrous potassium carbonate (414 mg, 3 mmol) was added. A solution of commercial diethyl bromomalonate (92%; 520 mg, 2 mmol) in acetone (20 mL) was added dropwise. After stirring for 5 h at room temperature, more diethyl bromomalonate (92%; 520 mg) was added and the mixture was stirred at room temperature overnight. Work up and flash chromatography as above afforded 7 (360 mg, 45%) and 8 (123 mg, 21%).
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
520 mg
Type
reactant
Reaction Step Four
Name
Yield
45%
Name
Yield
21%

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxyindole (266 mg, 2 mmol) in acetone (20 mL) was cooled to 0° C. under nitrogen and anhydrous potassium carbonate (414 mg, 3 mmol) was added. A solution of freshly distilled pure diethyl bromomalonate (574 mg, 2.4 mmol) in acetone (20 mL) was added dropwise and the mixture was stirred at room temperature overnight. Work up and flash chromatography as above afforded 7 (101 mg, 13%) and 8 (199 mg, 34%).
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step Two
Quantity
574 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
13%
Name
Yield
34%

Synthesis routes and methods III

Procedure details

A solution of 12 (8.51 g, 20 mmol) in ethanol (250 mL) was mixed with 10% palladium on carbon (1.5 g) and hydrogenated at atmospheric pressure for 1 h until hydrogen uptake ceased. The catalyst was filtered off through a Celite bed and washed with ethanol, and the filtrate was evaporated to give a brown oil. Filtration through flash silica with ethyl acetate-hexanes (3:2) as eluent, followed by trituration with diethyl ether-hexanes at −20° C. gave 8 as white crystals (4.78 g, 82%), mp 52-53° C. (from diethyl ether-hexanes), identical to the material described above.
Name
12
Quantity
8.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Yield
82%

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